molecular formula C8H9F3N2OS B15384129 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine

1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B15384129
M. Wt: 238.23 g/mol
InChI Key: WGSSZTSWXVVZIG-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine is a hydrazine derivative featuring a phenyl ring substituted with a methylthio (-SMe) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position. This compound’s unique electronic and steric profile arises from the juxtaposition of these substituents: the methylthio group is moderately electron-donating via resonance, while the trifluoromethoxy group is strongly electron-withdrawing due to its electronegative fluorine atoms. Such a combination makes it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science.

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2OS/c1-15-7-4-5(13-12)2-3-6(7)14-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

WGSSZTSWXVVZIG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)NN)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Trifluoromethoxy-Substituted Phenylhydrazines

Key Analogs :

  • (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (3-OCF₃)
  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride (4-OCF₃)

Comparison :

Property Target Compound (3-SMe, 4-OCF₃) 3-OCF₃ Analog 4-OCF₃ Analog
Substituent Position 3-SMe, 4-OCF₃ 3-OCF₃ 4-OCF₃
Electronic Effects Mixed (donor + acceptor) Strong acceptor Strong acceptor
Steric Hindrance Moderate (SMe bulk) Low Low
Synthetic Accessibility Requires multi-step synthesis Commercially available Commercially available

The trifluoromethoxy group’s position also influences electronic interactions; para-substitution (4-OCF₃) enhances resonance withdrawal compared to meta (3-OCF₃) .

Trifluoromethyl vs. Trifluoromethoxy Substitution

Key Analog :

  • (E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine (3-CF₃)

Comparison :

Property Target Compound (4-OCF₃) 3-CF₃ Analog
Substituent -OCF₃ (electron-withdrawing) -CF₃ (stronger electron-withdrawing)
Lipophilicity (LogP) Higher (due to -OCF₃) Lower
Biological Activity Potential MAO-B inhibition MAO-B inhibition reported
Synthesis Yield Not reported 93%

However, trifluoromethyl’s stronger electron withdrawal may improve binding affinity in enzyme active sites .

Reactivity in Condensation and Cyclization Reactions

Key Analog :

  • 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (triazole derivative)

Comparison :

Reaction Type Target Compound’s Reactivity Triazole Analog’s Reactivity
Condensation with aldehydes Likely forms hydrazones Forms triazole-thiones via cyclization
Cyclization Conditions Requires acid catalysis Fusion with thiocarbohydrazide
Yield Not reported 85%

The target compound’s methylthio group may slow condensation reactions due to steric hindrance, whereas the triazole analog’s fluorine substituent facilitates cyclization under milder conditions .

Structural and Physical Properties

Key Analog :

  • 8-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (heterocyclic hydrazine derivative)

Comparison :

Property Target Compound Pyridoindole Analog
Molecular Weight ~280 g/mol (estimated) Higher (exact MW not reported)
Melting Point Not reported Purified via ethanol trituration
Solubility Likely low in water Low (requires organic solvents)

The pyridoindole analog’s complex heterocyclic structure contrasts with the target compound’s simpler phenylhydrazine scaffold, highlighting differences in solubility and crystallization behavior .

Preparation Methods

Diazotization and Reduction of Substituted Anilines

A widely employed strategy involves the diazotization of 3-(methylthio)-4-(trifluoromethoxy)aniline followed by reduction to yield the hydrazine derivative. This method parallels techniques described in deamination protocols for aromatic amines.

Procedure :

  • Diazotization : The aniline substrate is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0–5°C to form the diazonium salt.
  • Reduction : The diazonium intermediate is reduced using hypophosphorous acid (H₃PO₂) or ethanol as hydrogen donors. Hydrogen peroxide (H₂O₂) accelerates diazo group replacement, achieving yields >85% with reduced byproducts.

Key Reaction :
$$
\text{Ar-NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Ar-N}2^+ \xrightarrow{\text{H}3\text{PO}2} \text{Ar-NH-NH}2
$$

Optimization :

  • Temperature Control : Maintaining sub-5°C temperatures during diazotization prevents premature decomposition.
  • Catalyst Use : Hydrogen peroxide enhances reaction rates by facilitating radical intermediates.

Condensation of Aryl Halides with Hydrazine

Alternative routes employ nucleophilic aromatic substitution (NAS) on halogenated precursors. For example, 1-chloro-3-(methylthio)-4-(trifluoromethoxy)benzene reacts with hydrazine hydrate under reflux in tetrahydrofuran (THF).

Procedure :

  • Substrate Preparation : Bromination or chlorination of 3-(methylthio)-4-(trifluoromethoxy)benzene introduces a leaving group.
  • Hydrazine Incorporation : The aryl halide reacts with excess hydrazine hydrate at 80°C for 12–24 hours.

Challenges :

  • The electron-withdrawing trifluoromethoxy group deactivates the ring, necessitating elevated temperatures or polar aprotic solvents like dimethylformamide (DMF).
  • Competing side reactions (e.g., elimination) require careful stoichiometric control.

Multi-Step Synthesis via Phenylhydrazine Intermediates

Patent literature describes modular approaches starting from simpler phenylhydrazines. For instance, 3,4-dimethylphenylhydrazine undergoes sequential functionalization to introduce methylthio and trifluoromethoxy groups.

Steps :

  • Sulfuration : Treatment with methyl disulfide (CH₃SSCH₃) in the presence of a copper catalyst installs the methylthio group.
  • Trifluoromethoxylation : Electrophilic trifluoromethoxylation using AgF and CF₃I in acetonitrile achieves regioselective substitution.

Advantages :

  • Enables late-stage functionalization, simplifying purification.
  • Yields of 65–70% are reported for analogous trifluoromethylated indenopyrazoles.

Reaction Mechanisms and Regiochemical Considerations

Electronic Effects of Substituents

The trifluoromethoxy group (-OCF₃) exerts a strong electron-withdrawing effect (-I), directing electrophilic substitution to the meta position relative to the hydrazine group. Conversely, the methylthio group (-SMe) donates electrons via resonance (+R), activating the para position.

Regiochemical Outcomes :

  • Diazotization : Preferential formation of the para-hydrazine isomer due to -SMe’s directing influence.
  • NAS Reactions : Steric hindrance from -OCF₃ limits substitution at the ortho position.

Radical Pathways in Diazonium Salt Reduction

Hydrogen peroxide promotes homolytic cleavage of the diazo bond, generating aryl radicals that abstract hydrogen from donors like THF:
$$
\text{Ar-N}2^+ \xrightarrow{\text{H}2\text{O}2} \text{Ar}^\bullet + \text{N}2 \uparrow \quad \text{(Rate-determining step)}
$$
$$
\text{Ar}^\bullet + \text{THF} \rightarrow \text{Ar-H} + \text{THF}^\bullet
$$

Optimization and Scalability

Solvent and Catalyst Screening

Solvent Effects :

  • Polar Protic Solvents (e.g., H₂O): Favor diazotization but hinder NAS due to poor solubility.
  • Polar Aprotic Solvents (e.g., DMF): Enhance NAS rates but may decompose hydrazine.

Catalysts :

  • Copper(I) Iodide : Accelerates sulfur incorporation in sulfuration steps (TOF = 12 h⁻¹).
  • Phase-Transfer Catalysts (e.g., TBAB): Improve interfacial reactions in biphasic systems.

Purification Techniques

Crystallization :

  • Isopropanol-water mixtures (2:1 v/v) yield high-purity (>98%) hydrazine derivatives.
  • Gradient cooling (70°C → 25°C) minimizes co-precipitation of byproducts.

Chromatography :

  • Silica gel chromatography with ethyl acetate/hexane eluents resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Diazotization 85–90 95 Scalable, minimal byproducts Requires cryogenic conditions
NAS 60–65 90 Modular precursor synthesis Long reaction times (24+ hours)
Multi-Step 70–75 98 Late-stage functionalization flexibility High catalyst loading (5–10 mol%)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Synthesis typically involves sequential functionalization of a phenyl ring. Starting with 3-methylthio-4-trifluoromethoxyaniline, diazotization followed by reduction with hydrazine hydrate under acidic conditions yields the target compound. Optimization requires:

  • Temperature control (0–5°C during diazotization to avoid side reactions) .
  • Inert atmosphere (N₂ or Ar) to prevent oxidation of hydrazine intermediates .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) .

Q. How do the methylthio and trifluoromethoxy substituents influence the compound’s spectroscopic characterization?

  • Methodology :

  • ¹H/¹³C NMR : Methylthio (-SMe) appears as a singlet (~δ 2.5 ppm in ¹H; δ 15–20 ppm in ¹³C). Trifluoromethoxy (-OCF₃) shows a distinct ¹⁹F NMR signal (~δ -55 to -58 ppm) .
  • FT-IR : N-H stretches (3100–3300 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-S (600–700 cm⁻¹) confirm functional groups .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₉H₁₀F₃N₂OS: ~278.05 g/mol) .

Q. What analytical techniques are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • HPLC-UV/MS : Monitor degradation products at pH 2–12 (buffered solutions) and temperatures (25–60°C) over 24–72 hours .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >150°C suggests suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing -SMe with -OCH₃ or -CF₃ with -Cl) and test against targets (e.g., kinase inhibition assays) .
  • In silico modeling : Use molecular dynamics simulations to compare binding affinities (e.g., AutoDock Vina) and identify key interactions (e.g., hydrophobic vs. hydrogen bonding) .
  • Meta-analysis : Aggregate published data to identify trends in substituent effects (e.g., trifluoromethoxy enhances lipophilicity but may reduce solubility) .

Q. What experimental strategies are effective for elucidating the mechanism of action in anticancer studies?

  • Methodology :

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .

Q. How can molecular docking studies be designed to predict interactions with cytochrome P450 enzymes?

  • Methodology :

  • Target preparation : Retrieve CYP3A4 structure (PDB ID: 4NY4), remove water molecules, add hydrogens .
  • Ligand preparation : Optimize 3D geometry of the compound (Avogadro) and assign charges (AMBER force field) .
  • Docking validation : Compare predicted binding poses with known inhibitors (e.g., ketoconazole) to assess accuracy .

Key Considerations for Experimental Design

  • Contradiction Analysis : Always cross-validate findings using orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Derivative Design : Prioritize substituents that balance lipophilicity (LogP 2–3) and solubility (e.g., -OCF₃ vs. -OCH₂CF₃) for improved bioavailability .

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